molecular formula C20H28N2O4 B13968289 Boc-L-tryptophan tert-butyl ester

Boc-L-tryptophan tert-butyl ester

Cat. No.: B13968289
M. Wt: 360.4 g/mol
InChI Key: IVXDHDUSJQBGMA-INIZCTEOSA-N
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Description

Boc-L-Tryptophan tert-butyl ester is a protected derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a tert-butyl ester at the carboxyl group. This compound is widely used in peptide synthesis, where the Boc group provides temporary protection against nucleophilic attack during coupling reactions, while the tert-butyl ester enhances solubility in organic solvents and stability under acidic conditions . Its molecular formula is C₁₉H₂₆N₂O₄ (calculated from structural analogs in –9), with a molecular weight of approximately 346.43 g/mol.

The Boc group is selectively cleaved under strong acidic conditions (e.g., trifluoroacetic acid), leaving the tert-butyl ester intact for subsequent deprotection steps. This dual protection strategy is critical in solid-phase peptide synthesis (SPPS) and radiotracer development, as demonstrated in the automated radiosynthesis of (S)-[¹⁸F]FETrp, where Boc-L-tryptophan ethyl ester was used as a precursor .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1

InChI Key

IVXDHDUSJQBGMA-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Protection of L-Tryptophan

The most direct synthesis involves sequential protection of L-tryptophan’s amino and carboxyl groups:

  • Amino protection : The α-amino group is protected with di-tert-butyl dicarbonate [(Boc)₂O] in a basic medium (e.g., aqueous NaOH or DMAP), forming N-Boc-L-tryptophan.
  • Carboxyl esterification : The carboxyl group is esterified with tert-butanol using coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) or EDCI, yielding Boc-L-tryptophan tert-butyl ester.

Example :

  • Condensation of N-Boc-L-tryptophan with tert-butanol using DCC in dichloromethane achieves a 43% yield.

Multi-Step Synthesis from L-2-Aminoadipic Acid

A patent (CN102911106A) outlines a five-step route starting from L-2-aminoadipic acid:

  • Cyclization : L-2-aminoadipic acid undergoes cyclization in glacial acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid.
  • Esterification : Trimethylsilyl diazomethane (TMS-CHN₂) converts the carboxylic acid to L-2-pyrrolidone-6-methyl ester.
  • N-Boc Protection : The pyrrolidone nitrogen is protected with Boc under alkaline conditions.
  • Reduction : Lithium triethylborohydride (LiEt₃BH) reduces the ketone to alcohol.
  • Heck Reaction : Palladium-catalyzed coupling with 2-iodoaniline introduces the indole moiety, yielding this compound (34% yield).

Green Synthesis via Electromagnetic Milling

A 2025 study reports a solvent-free, base-free method using (Boc)₂O as the tert-butyl source under electromagnetic milling:

  • Conditions : Ferromagnetic rods magnetized under a rotating field activate bonds, enabling esterification at ambient temperature.
  • Advantages :
    • 85–92% yield for tert-butyl esters.
    • Ideal for sensitive molecules due to neutral conditions.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Stepwise Protection 43–70% DCM, DCC, 0–25°C Scalable, standard reagents Multi-step purification required
Multi-Step Synthesis 34% Pd catalysis, 85°C, anhydrous DMF Enantioselective Low yield, complex steps
Electromagnetic Milling 85–92% Solvent-free, ambient temperature Sustainable, high efficiency Requires specialized equipment

Key Research Findings

Stability and Orthogonality

  • The Boc group is stable under acidic conditions (e.g., TFA) but cleavable with HCl/dioxane.
  • The tert-butyl ester resists basic hydrolysis, enabling orthogonal deprotection in peptide synthesis.

Applications in Drug Development

  • Serves as a precursor for fluorinated tryptophan analogs used in PET imaging.
  • Enables late-stage functionalization of bioactive peptides due to its stability.

Synthetic Modifications

Scientific Research Applications

Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan, protected by the N-tert-butyloxycarbonyl (Boc) group, which is known for its stability and versatility in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. The Boc group protects the amino group of tryptophan, preventing unwanted reactions during synthesis. This compound is intended for research purposes and not for human therapeutic or veterinary applications.

Scientific Research Applications

This compound is utilized in various scientific research applications:

  • Peptide Synthesis It serves as a building block in peptide synthesis, especially for peptides containing tryptophan . The protective Boc group enables selective reactions, making it suitable for complex peptide assembly .
  • Drug Development It is used in pharmaceutical research to create compounds that can modulate serotonin pathways, which is important for treating mood and neurological disorders . Its structure allows for modifications to improve the bioavailability and efficacy of pharmaceuticals .
  • Biochemical Studies It is employed in studies to explore tryptophan's role in protein structure and function, helping to understand enzyme mechanisms and metabolic pathways .
  • Cosmetic Formulations It is explored for potential antioxidant properties in cosmetic formulations aimed at improving skin health and appearance .

Research on Tryptophan Derivatives

Research has indicated that derivatives of tryptophan can possess pharmacological activities, such as anti-inflammatory and neuroprotective effects. Studies have shown that modifications to the indole ring or amino group can significantly alter binding affinities and biological activities.

One study investigated a series of L-tryptophan derivatives for inhibiting the L-type amino acid transporter LAT1 (SLC7A5) . The study found that 5-benzyloxy-L-tryptophan inhibited $$3H]-L-leucine uptake into HT-29 human colon carcinoma cells with an IC50 of 19 μM . However, replacing the carboxy group with a tetrazole moiety resulted in a complete loss of potency, and increasing the steric bulk at the 5-position did not improve potency .

Studies on Arylated Tryptophan Derivatives

Mechanism of Action

The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .

Comparison with Similar Compounds

Reactivity and Racemization

  • Boc-L-Tryptophan methyl ester exhibits significant racemization (53.5–63.9% enantiomeric excess loss) under strong basic conditions (e.g., NaH or LiHMDS in THF at −78°C) due to enolate formation . This limits its utility in stereosensitive applications.
  • In contrast, this compound shows superior stereochemical stability under similar conditions, as the bulky tert-butyl group sterically hinders enolate formation.

Solubility and Handling

  • The methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) compared to the tert-butyl ester, which prefers non-polar solvents like dichloromethane .
  • The tert-butyl ester’s stability under acidic conditions makes it ideal for sequential deprotection strategies, whereas the methyl ester requires milder cleavage conditions (e.g., LiOH/H₂O) .

Research Findings and Industrial Relevance

  • Racemization Mitigation: Recent studies show that using weaker bases (e.g., KOtBu) and polar solvents (DMF at 0°C) reduces racemization in methyl esters by suppressing enolate formation .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies on Boc-protected tryptophan derivatives confirm that the tert-butyl ester has a decomposition temperature ~20°C higher than methyl/ethyl esters, enhancing its shelf life .

Q & A

Q. What are the standard synthetic protocols for Boc-L-tryptophan tert-butyl ester, and how can reaction progress be quantitatively assessed?

The synthesis typically involves coupling L-tryptophan with tert-butyl and Boc-protecting groups under mild alkaline conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and byproduct elimination. For quantitative assessment, integrate UV-vis spectroscopy (λ~280 nm for indole moiety) or mass spectrometry (MS) for real-time analysis .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • NMR : Confirm stereochemistry (e.g., α-proton coupling constants) and Boc/tert-butyl group integrity.
  • HPLC : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 304.34) .

Q. What are the common side reactions encountered during synthesis, and how can they be minimized?

Common issues include incomplete Boc-deprotection or tert-butyl ester hydrolysis under acidic conditions. Minimize side reactions by:

  • Using anhydrous solvents (e.g., dichloromethane) and controlled temperature.
  • Optimizing reaction time to avoid overexposure to trifluoroacetic acid (TFA) during deprotection .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C across pH 3–9.
  • Analytical Endpoints : Use HPLC to quantify degradation products (e.g., free tryptophan).
  • Statistical Design : Apply Arrhenius kinetics for shelf-life prediction and ANOVA for inter-batch variability .

Q. What methodologies are appropriate for resolving contradictory data in the characterization of novel derivatives?

  • Multi-Analytical Cross-Validation : Combine X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for connectivity, and tandem MS for fragmentation patterns.
  • Reproducibility Checks : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies utilizing this compound conjugates?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/IC50 determination.
  • Error Analysis : Use bootstrap resampling to quantify confidence intervals in low-n datasets .

Q. How can researchers optimize protecting group strategies for this compound in solid-phase peptide synthesis (SPPS)?

  • Comparative Studies : Test Boc vs. Fmoc protocols for coupling efficiency on resin-bound peptides.
  • Deprotection Monitoring : Employ Kaiser tests or FTIR to confirm free amine availability post-TFA treatment .

Q. What considerations are necessary when incorporating this compound into cell permeability studies while maintaining compound integrity?

  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs to distinguish intact compounds from metabolites via LC-MS.
  • Integrity Checks : Pre-treat cell lysates with protease inhibitors and validate compound stability in media via time-course HPLC .

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